Heptaethylene glycol monodecyl ether

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

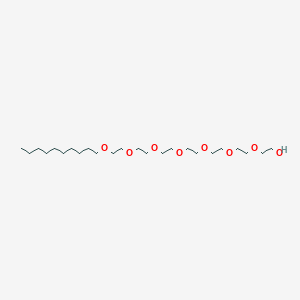

Heptaethylene glycol monodecyl ether is a useful research compound. Its molecular formula is C24H50O8 and its molecular weight is 466.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

2.1. Wastewater Treatment

C12E7 is utilized as a standard reference for nonionic surfactants in water analysis, particularly in wastewater treatment processes. It serves as a benchmark for measuring the concentration of surfactants in industrial effluents using spectrophotometric methods .

2.2. Hydrocarbon Degradation

This surfactant has been shown to facilitate the degradation of hydrocarbons, including crude oil and vegetable oils, by microorganisms isolated from activated sludge. Its role as a carbon source enhances microbial activity, promoting bioremediation efforts .

3.1. Membrane Protein Solubilization

Heptaethylene glycol monododecyl ether is extensively used in biochemical research for solubilizing membrane proteins while maintaining their functional state. This property is crucial for studying various membrane-associated processes, including enzyme activity assays and protein interactions .

3.2. Structural Studies

C12E7 aids in structural biology studies by forming micelles that stabilize proteins during purification and characterization processes. It is particularly useful in techniques such as small-angle neutron scattering (SANS) to analyze protein structures at the molecular level .

4.1. Antimicrobial Activity

Research has indicated that C12E7 exhibits antimicrobial properties against certain pathogens affecting crops, such as powdery mildew on cucumbers. Its effectiveness as a surfactant enhances the penetration of active ingredients in agricultural formulations .

Comparative Analysis with Other Surfactants

The following table summarizes the critical micelle concentrations (CMCs) of various ethylene glycol monododecyl ethers, highlighting the position of heptaethylene glycol monododecyl ether:

| Surfactant | CMC (mM) |

|---|---|

| Pentaethylene glycol monododecyl ether (C12E5) | 400 |

| Hexaethylene glycol monododecyl ether (C12E6) | 237 |

| Heptaethylene glycol monododecyl ether (C12E7) | 160 |

| Octaethylene glycol monododecyl ether (C12E8) | 104 |

This table illustrates that C12E7 has a moderate CMC compared to its counterparts, making it suitable for various applications where moderate surfactant strength is required .

6.1. Microbial Degradation of Hydrocarbons

A study demonstrated that heptaethylene glycol monododecyl ether significantly enhanced the degradation rates of hydrocarbons by microbial communities in contaminated environments. The addition of C12E7 increased microbial biomass and activity, leading to improved bioremediation outcomes .

6.2. Membrane Protein Studies

In another investigation focused on ATPase activity, C12E7 was used to solubilize membrane proteins without denaturing them, allowing researchers to study their functional states effectively . This application underscores the importance of C12E7 in maintaining protein integrity during experimental procedures.

Propriétés

Numéro CAS |

39840-09-0 |

|---|---|

Formule moléculaire |

C24H50O8 |

Poids moléculaire |

466.6 g/mol |

Nom IUPAC |

2-[2-[2-[2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |

InChI |

InChI=1S/C24H50O8/c1-2-3-4-5-6-7-8-9-11-26-13-15-28-17-19-30-21-23-32-24-22-31-20-18-29-16-14-27-12-10-25/h25H,2-24H2,1H3 |

Clé InChI |

DBJKLTWHVHVYJV-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCO |

SMILES canonique |

CCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCO |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.